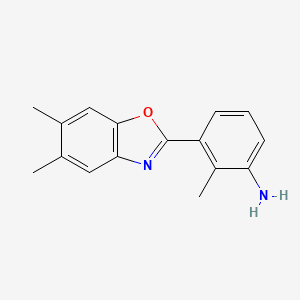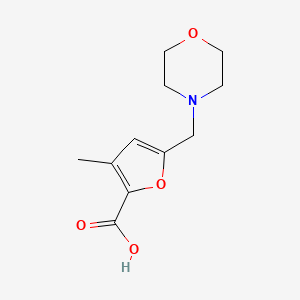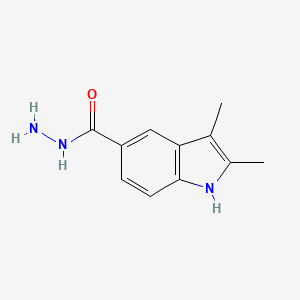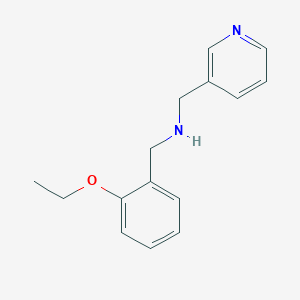
Pyridin-3-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridine derivatives can involve various strategies, including oxidative C–H functionalization, condensation reactions, and 1,3-dipolar cycloaddition reactions. For instance, the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines was achieved through an oxidative C–S bond formation strategy using phenyliodine(III) bis(trifluoroacetate) as the oxidant, which is a metal-free approach with a broad scope of substrates . Similarly, pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoates were synthesized by reacting 3,5-dihydroxybenzoic acid with α-chloromethyl pyridine, indicating the use of halogenated intermediates in the synthesis of pyridine derivatives .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized by spectral measurements such as IR, UV–Visible, 1H and 13C NMR, and supported by X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within the molecule and the electronic environment, which is crucial for understanding the compound's reactivity and properties.
Chemical Reactions Analysis
Pyridine derivatives can participate in various chemical reactions, including the formation of azomethine ylides, which can be used to synthesize pyrrolidine derivatives . The reactivity of these compounds can be influenced by the presence of substituents on the pyridine ring, as seen in the synthesis of novel 3,4-disubstituted pyrrolidine derivatives through a three-component 1,3-dipolar cycloaddition reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can vary widely depending on their specific substituents and molecular structure. For example, some pyridinols exhibit interesting antioxidant properties, with their basicities and stability to air oxidation being influenced by the electron density in the ring . Additionally, compounds with pyridine moieties can display luminescent properties and form nano-aggregates with enhanced emission in certain solvents .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Techniques : New synthesis methods have been developed for related compounds, demonstrating the versatility of pyridine-based ligands in chemical reactions. For example, pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate derivatives were synthesized to study the effects of reaction temperature and time on esterification and etherification processes (Wang Xiu-jian, 2009).
Catalytic Applications
- Catalyst Design : Pyridine derivatives have been utilized in the design of catalysts for chemical reactions. For example, palladacycles derived from pyridine-based ligands showed efficiency as catalysts for Suzuki–Miyaura coupling and allylation of aldehydes, highlighting the role of these compounds in facilitating homogeneous catalytic pathways (M. Singh et al., 2017).
Material Science and Coordination Chemistry
- Coordination Polymers : Studies have demonstrated the construction of coordination polymers using pyridine and its derivatives as ligands, leading to unique network structures. This research underscores the importance of ligand design in developing novel materials with potential applications in various fields (B. Chakraborty et al., 2013).
Fluorescence and Optical Properties
- Fluorescence Studies : Derivatives of pyridine, such as tris((6-phenyl-2-pyridyl)methyl)amine, have been explored for their metal ion affinities and fluorescence properties. Such studies are crucial for the development of fluorescent sensors and materials for optical applications (Jian Liang et al., 2009).
Antioxidant and Biological Activity
- Biological Activities : Certain γ-pyridinyl amine derivatives have shown antioxidant activity and moderate acetylcholinesterase inhibitory properties, indicating the potential of these compounds in therapeutic applications (Leonor Y. Vargas Méndez and Vladimir V. Kouznetsov, 2015).
Propiedades
IUPAC Name |
1-pyridin-3-yl-N-[(2,3,4-trimethoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-19-14-7-6-13(15(20-2)16(14)21-3)11-18-10-12-5-4-8-17-9-12/h4-9,18H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIXGMSXICJHEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNCC2=CN=CC=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601192547 |
Source


|
| Record name | 3-Pyridinemethanamine, N-[(2,3,4-trimethoxyphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601192547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
510723-54-3 |
Source


|
| Record name | 3-Pyridinemethanamine, N-[(2,3,4-trimethoxyphenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510723-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinemethanamine, N-[(2,3,4-trimethoxyphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601192547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Isopropyl 2-amino-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1299141.png)
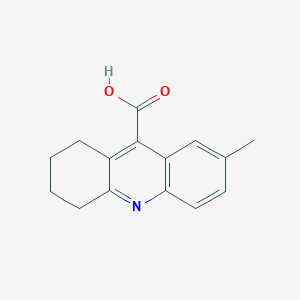
![2,5-Dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1299145.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1299151.png)
![2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde](/img/structure/B1299152.png)

